

# Zuranolone Phase 3 Clinical Trial Outcomes: A Comparative Post-Hoc Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Zuranolone

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A detailed guide for researchers, scientists, and drug development professionals comparing **Zuranolone**'s performance with alternative treatments for Major Depressive Disorder and Postpartum Depression, supported by experimental data from Phase 3 clinical trials.

This guide provides a comprehensive post-hoc analysis of the Phase 3 clinical trial outcomes for **Zuranolone** in the treatment of Major Depressive Disorder (MDD) and Postpartum Depression (PPD). It offers a comparative perspective by presenting data alongside alternative therapeutic options, namely Brexanolone for PPD and select Selective Serotonin Reuptake Inhibitors (SSRIs) for MDD. The information is structured to facilitate a clear understanding of the experimental designs, quantitative outcomes, and underlying mechanisms of action.

## I. Data Presentation: Comparative Efficacy in MDD and PPD

The following tables summarize the key efficacy data from the **Zuranolone** Phase 3 clinical trials and comparator studies. The primary measure of efficacy in these trials was the change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D-17) total score, a widely used clinician-administered assessment of depression severity. The Montgomery-Åsberg Depression Rating Scale (MADRS) was often a key secondary endpoint.

### Major Depressive Disorder (MDD)

Trial	Drug Regimen	N	Baseline HAMD-17 (Mean)	Change from Baseline in HAMD-17 at Primary Endpoint	Placebo-Adjusted Difference (P-value)	Primary Endpoint
WATERFALL	Zuranolone 50 mg	268	26.8	-14.1[1][2][3][4][5]	-1.7 (p=0.0141) [1][3][4]	Day 15[1][2][3][4][6]
Placebo		269	26.9	-12.3[1][2][3]		
CORAL	Zuranolone 50 mg + ADT	210	~26.7	-8.9[7][8][9][10]	-1.9 (p=0.0004) [7][8][9]	Day 3[5][6][7][8][9][10][11][12]
Placebo + ADT		215	~26.7	-7.0[7][8][9][10]		
MOUNTAIN	Zuranolone 30 mg	194	≥22	-12.5[13][14]	-1.4 (p=0.116) [13][14]	Day 15[13][14][15]
Placebo		193	≥22	-11.1[13][14]		
Vilazodone Phase 3	Vilazodone 40 mg	-	-	-18.9	Statistically significant vs. placebo (p<0.0001) [9]	Week 8[9][16][17]
Placebo	-	-	-7.4[9]			
Escitalopram vs. SSRIs/Venlafaxine	Escitalopram	1345	-	Statistically superior to conventional SSRIs in	1.22 point difference vs. SSRIs	End of study (most were

			mean	(p<0.001)	8 weeks)
			MADRS	[18]	[18]
			change		
Convention	1102	-			
al SSRIs					

ADT: Antidepressant Therapy

## Postpartum Depression (PPD)

Trial	Drug Regimen	N	Baseline HAMD-17 (Mean)	Change from Baseline in HAMD-17 at Primary Endpoint	Placebo-Adjusted Difference (P-value)	Primary Endpoint
SKYLARK	Zuranolone 50 mg	98	≥26[19][20]	-15.6[20]	-4.0 (p=0.0007) [20][21]	Day 15[19][20]
Placebo		97	≥26[20][21]	-11.6[20][21]		
ROBIN	Zuranolone 30 mg	76	≥26	Statistically significant improvement vs. placebo	-	Day 15[3]
Placebo		77	≥26			
Brexanolone Study 1 (Severe PPD)	Brexanolone 90 µg/kg/hr	45	>25	-17.7[22][23]	-3.7	60 hours[20][22][23][24][25][26][27]
Brexanolone 60 µg/kg/hr		47	>25	-19.9[22][23]	-5.9 (p<0.05) [22][23]	
Placebo		46	>25	-14.0[22][23][27]		
Brexanolone Study 2 (Moderate PPD)	Brexanolone 90 µg/kg/hr	54	20-25	-14.6[23]	-2.5 (p<0.05) [23]	60 hours[20][22][23][24][25][26][27]
Placebo		54	20-25	-12.1[23]		

## II. Experimental Protocols

### Zuranolone Phase 3 Program (MDD & PPD)

The **Zuranolone** Phase 3 program for MDD (LANDSCAPE program) and PPD (NEST program) consisted of several randomized, double-blind, placebo-controlled trials.

- Study Designs:
  - WATERFALL (MDD): This study evaluated the efficacy and safety of **Zuranolone** 50 mg in adults with MDD.<sup>[4][5][6][15]</sup> Patients were randomized to receive **Zuranolone** 50 mg or placebo once nightly for 14 days.<sup>[4][6]</sup> The primary endpoint was the change from baseline in the HAM-D-17 total score at Day 15.<sup>[4][6]</sup>
  - CORAL (MDD): This trial assessed **Zuranolone** 50 mg co-initiated with a standard-of-care antidepressant (ADT) versus placebo plus ADT in adults with MDD.<sup>[6][7][8][9][12]</sup> Patients received either **Zuranolone** or placebo for 14 days alongside an open-label ADT, which was continued for an additional 28 days.<sup>[6][7][8][9][12]</sup> The primary endpoint was the change from baseline in HAM-D-17 total score at Day 3.<sup>[5][6][7][8][9][11][12]</sup>
  - MOUNTAIN (MDD): This study enrolled adult outpatients with MDD and randomized them to receive **Zuranolone** 20 mg, 30 mg, or placebo for 14 days.<sup>[7][13][14][15]</sup> This was followed by an observation period up to day 42 and an extended follow-up to day 182.<sup>[7][13][14][15]</sup> The primary endpoint was the change from baseline in HAM-D-17 at Day 15.<sup>[7][13][14][15]</sup>
  - SKYLARK (PPD): This trial evaluated **Zuranolone** 50 mg compared to placebo in women with severe PPD.<sup>[20][21][28][29]</sup> Participants were randomized to receive a 14-day course of once-daily oral **Zuranolone** or placebo and were followed for 45 days.<sup>[20][30]</sup> The primary endpoint was the change from baseline in HAM-D-17 total score at Day 15.<sup>[20]</sup>
- Inclusion Criteria (General):
  - MDD Trials: Adult patients (typically 18-64 years) diagnosed with MDD according to DSM-5 criteria, with a baseline HAM-D-17 score indicating at least moderate to severe depression (e.g.,  $\geq 22$  or  $\geq 24$ ).<sup>[2][5][7][13][14][15][31]</sup>

- PPD Trials: Women aged 18-45 years, within 6 months postpartum, who experienced a major depressive episode that began in the third trimester or within four weeks of delivery, with a baseline HAMD-17 score of  $\geq 26$ , indicating severe depression.[3][20][21][30]
- Outcome Measures:
  - Primary: Change from baseline in HAMD-17 total score at the specified primary endpoint (Day 3 or Day 15).
  - Secondary: Included changes from baseline in MADRS and Hamilton Anxiety Rating Scale (HAM-A) scores, as well as rates of response ( $\geq 50\%$  reduction in HAMD-17) and remission (HAMD-17 score  $\leq 7$ ).

## Brexanolone Phase 3 Program (PPD)

The Phase 3 program for Brexanolone in PPD consisted of two multicenter, randomized, double-blind, placebo-controlled trials.

- Study Design:
  - Two separate studies were conducted for severe PPD (HAMD-17  $\geq 26$ ) and moderate PPD (HAMD-17 20-25).[20][23][26]
  - Participants received a single 60-hour intravenous infusion of Brexanolone or placebo.[25][26] In the severe PPD study, two different doses of Brexanolone were evaluated (60  $\mu\text{g/kg/hr}$  and 90  $\mu\text{g/kg/hr}$ ).[20][23]
  - The primary efficacy endpoint was the change from baseline in the HAMD-17 total score at 60 hours.[25]
- Inclusion Criteria:
  - Women aged 18-45 years who were less than 6 months postpartum and had a major depressive episode that started no earlier than the third trimester and no later than four weeks after delivery.[20][23]
  - Exclusion criteria included a history of schizophrenia, bipolar disorder, or schizoaffective disorder.[20][23]

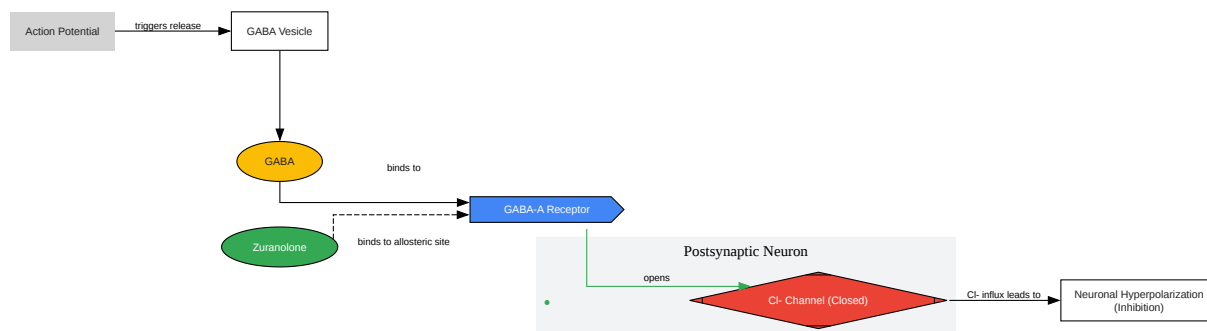
## SSRI Phase 3 Trials (MDD)

- Vilazodone: A prospective, multicenter, randomized, comparative study over eight weeks evaluated Vilazodone (10-40mg/day) against Escitalopram (10-40 mg/day) and placebo in adults with MDD.[\[9\]](#) The primary efficacy assessment was the change in HAMD-17 score.[\[9\]](#)
- Escitalopram: Numerous trials have established the efficacy of Escitalopram. A meta-analysis of ten studies compared Escitalopram to conventional SSRIs and venlafaxine XR, with the primary outcome being the mean change in MADRS total score.[\[18\]](#)

## III. Signaling Pathways and Experimental Workflows

### Zuranolone's Mechanism of Action

**Zuranolone** is a neuroactive steroid that acts as a positive allosteric modulator of GABA-A receptors.[\[1\]](#)[\[14\]](#)[\[24\]](#)[\[32\]](#)[\[33\]](#) Its mechanism is distinct from traditional antidepressants that primarily target monoaminergic systems.[\[24\]](#)[\[33\]](#) By binding to a site on the GABA-A receptor different from the GABA binding site, **Zuranolone** enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system.[\[24\]](#)[\[32\]](#) This potentiation of GABAergic signaling leads to increased neuronal inhibition, which is thought to rapidly rebalance the dysregulated neural circuits implicated in depression.[\[2\]](#)[\[24\]](#)[\[32\]](#) **Zuranolone** modulates both synaptic and extrasynaptic GABA-A receptors, contributing to both phasic and tonic inhibition.[\[1\]](#)[\[32\]](#)



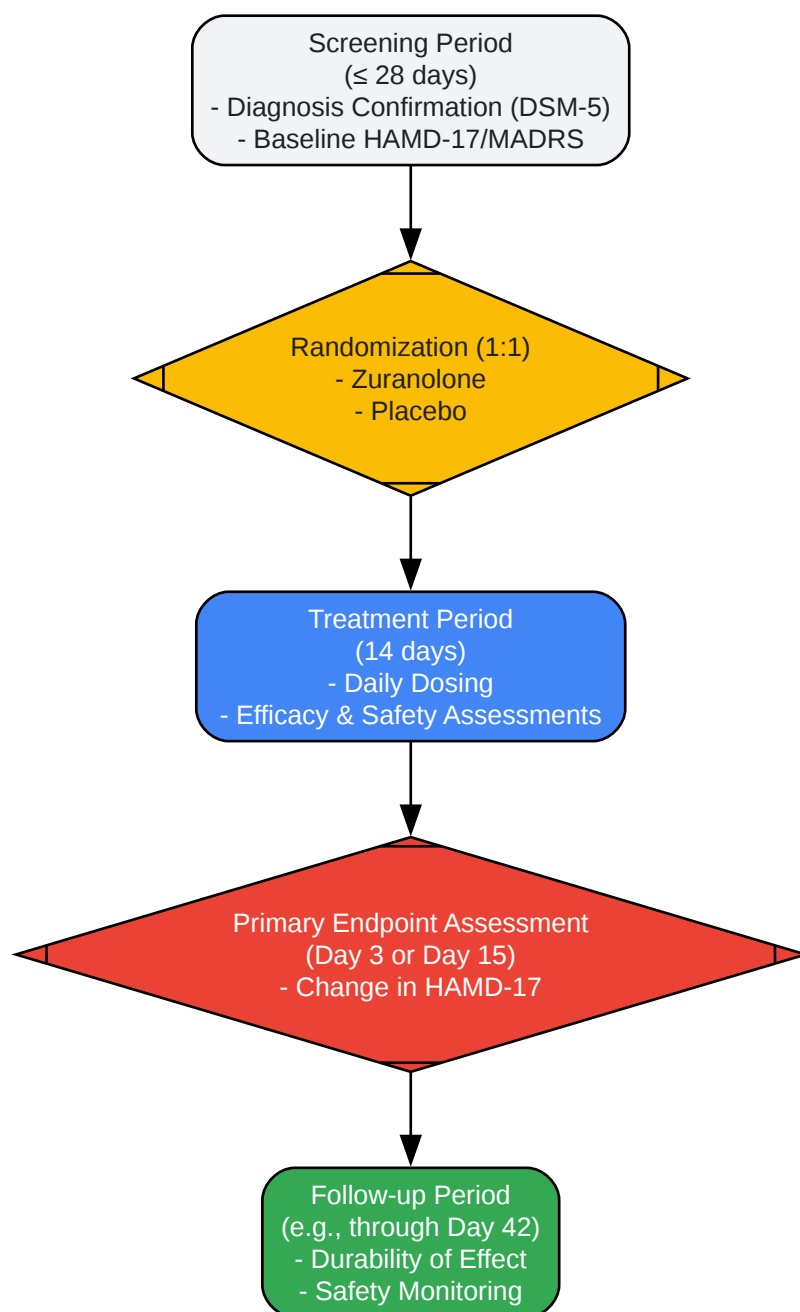
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**Zuranolone's** positive allosteric modulation of the GABA-A receptor.

## Clinical Trial Workflow

The typical workflow for the **Zuranolone** Phase 3 trials involved several key stages, from patient screening to follow-up, ensuring a rigorous evaluation of the drug's efficacy and safety.





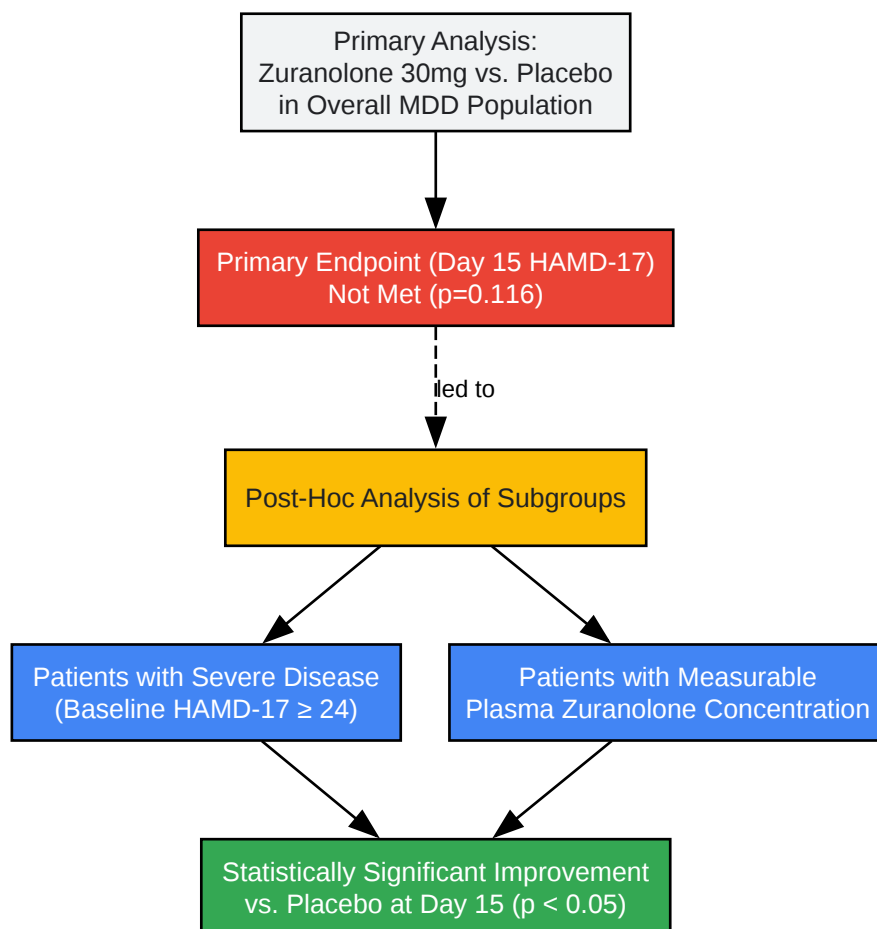
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A generalized workflow for the **Zuranolone** Phase 3 clinical trials.

## Logical Relationship: Post-Hoc Analysis of the MOUNTAIN Study

A post-hoc analysis of the MOUNTAIN study was conducted to explore the efficacy of **Zuranolone** 30 mg in specific patient subgroups, as the primary endpoint was not met in the

overall population.[13][14] This analysis revealed a statistically significant improvement in depressive symptoms in patients with more severe disease or with measurable plasma concentrations of the drug.[13][14]



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Logical flow of the post-hoc analysis of the MOUNTAIN study.

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- To cite this document: BenchChem. [Zuranolone Phase 3 Clinical Trial Outcomes: A Comparative Post-Hoc Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1405386#post-hoc-analysis-of-zuranolone-phase-3-clinical-trial-outcomes]

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